5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound you mentioned is a complex organic molecule with several functional groups, including a pyrimidinone ring, a triazole ring, and an azabicyclo[3.2.1]octane ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods . The presence of multiple rings and functional groups can lead to a complex 3D structure with various possible conformations .Chemical Reactions Analysis
The chemical reactions of such compounds would depend on the specific functional groups present. For example, the pyrimidinone ring might undergo reactions at the carbonyl group, while the triazole ring might participate in reactions involving the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Properties like solubility, melting point, and reactivity can be influenced by the functional groups present and the overall 3D structure of the molecule .Scientific Research Applications
Synthesis and Structural Analysis
This compound is involved in the synthesis of novel heterocyclic compounds, showcasing the potential for creating complex molecular structures with unique properties. For instance, the base-promoted cascade transformation of tetrahydropyrimidinones into novel tricyclic bis-diazepinones demonstrates the versatility of such compounds in generating new chemical entities with potential pharmaceutical applications (Shutalev et al., 2010). Similarly, the synthesis of amino derivatives of triazolopyrimidine highlights the compound's role in the formation of biologically relevant structures, potentially offering avenues for drug discovery and development (Vas’kevich et al., 2006).
Antimicrobial Applications
The compound serves as a precursor in the synthesis of novel triazole, tetrazole, and spiropyrimidine-thiadiazole derivatives with demonstrated antimicrobial activity. These derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showcasing the compound's potential in contributing to new antibacterial and antifungal agents with significant efficacy (Abu‐Hashem & El‐Shazly, 2019).
Potential in Anticancer Research
The compound's derivatives have been explored for their anticancer properties, with novel pyrazolopyrimidines derivatives being synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research indicates the compound's role in the development of new anticancer agents, offering promising avenues for therapeutic applications (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-11-12(2)18-10-21(17(11)25)9-16(24)23-13-3-4-14(23)8-15(7-13)22-6-5-19-20-22/h5-6,10,13-15H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKCKVVSUNHTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2C3CCC2CC(C3)N4C=CN=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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